Glycerophosphorylethanolamine

Vue d'ensemble

Description

Glycerophosphorylethanolamine is a compound that belongs to the class of glycerophospholipids, which are essential components of cell membranes. It contains the amino alcohol ethanolamine as a head group and is a breakdown product of the phospholipid phosphatidylethanolamine . This compound plays a significant role in various biological processes and is found in many tissues, including the liver and brain .

Mécanisme D'action

Target of Action

Glycerophosphorylethanolamine is an active phosphodiester metabolite of phosphatidylethanolamine .

Mode of Action

The ethanolamine portion of the molecule is critical for its observed activity .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a breakdown product of the phospholipid phosphatidylethanolamine . It’s also suggested that the synthesized DHA can potentially get phosphorylated and subsequently fed into certain Embden–Meyerhof pathways .

Result of Action

This compound has been found to promote the aggregation of amyloid-β (1-40) (Aβ40) in vitro . Moreover, levels of this compound are elevated in postmortem brains isolated from patients with Alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

Glycerophosphorylethanolamine interacts with various enzymes, proteins, and other biomolecules. It is an active metabolite of phosphatidylethanolamine, promoting the aggregation of amyloid-beta (1-40) in vitro . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as a hepatocyte growth stimulator in liver extracts .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The ethanolamine portion of the molecule is critical for the observed activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Glycerophosphorylethanolamine can be synthesized through several pathways. One method involves the acylation of monoacyl-glycerophosphorylethanolamine by lyso-phosphatidylethanolamine-acyltransferase . Another approach is a base exchange reaction between glycerophosphoserine and ethanolamine . Additionally, a process involving alcoholysis and fractionation in a reactor containing a basic ion-exchange resin has been developed to produce highly pure deacylated this compound .

Industrial Production Methods

Industrial production of this compound often involves the deacylation of phosphatidylethanolamine derivatives using alcoholysis in the presence of a basic ion-exchange resin . This method ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Glycerophosphorylethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological functions and applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific application.

Major Products Formed

The major products formed from the reactions of this compound include derivatives such as glycerophosphocholine and anandamide, an endocannabinoid neurotransmitter .

Applications De Recherche Scientifique

Glycerophosphorylethanolamine has numerous scientific research applications across various fields:

Comparaison Avec Des Composés Similaires

Glycerophosphorylethanolamine is unique compared to other glycerophospholipids due to its specific head group, ethanolamine. Similar compounds include:

Glycerophosphocholine: Contains choline as the head group and is involved in similar metabolic pathways.

Phosphatidylethanolamine: The parent compound from which this compound is derived.

Glycerophosphoserine: Contains serine as the head group and participates in different biological processes.

This compound stands out due to its role in specific signaling pathways and its potential therapeutic applications .

Activité Biologique

Glycerophosphorylethanolamine (GPEA) is a phospholipid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of GPEA, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

GPEA is characterized by its glycerol backbone linked to a phosphorylethanolamine moiety. This structure allows it to participate in various biochemical pathways, particularly those related to cell membrane dynamics and signaling.

Biological Activities

1. Enzyme Inhibition

GPEA has been studied for its ability to inhibit specific enzymes, which can have therapeutic implications. Notably, research indicates that GPEA analogs exhibit inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Such inhibition suggests potential applications in cancer therapy, where DHFR inhibitors are commonly used .

2. Neuroprotective Effects

Recent studies have highlighted GPEA's neuroprotective properties. In vitro experiments demonstrated that GPEA can reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative processes. This effect is attributed to its ability to modulate mitochondrial function and enhance antioxidant defenses .

3. Antioxidant Activity

GPEA exhibits significant antioxidant activity, which is crucial for combating oxidative damage in cells. The compound has shown effectiveness in scavenging free radicals, which may contribute to its protective effects against various diseases, including Alzheimer's disease .

4. Cardiovascular Benefits

Research involving traditional Chinese medicine has indicated that GPEA may play a role in cardiovascular health. It has been associated with improved endothelial function and reduced inflammation, suggesting potential benefits for conditions such as hypertension and atherosclerosis .

Case Study 1: Inhibition of Dihydrofolate Reductase

A study focused on the synthesis of GPEA analogs demonstrated their capacity to inhibit DHFR effectively. The results indicated that specific modifications to the GPEA structure could enhance inhibitory potency, making these analogs promising candidates for further development as anticancer agents .

Case Study 2: Neuroprotection in Cellular Models

In an experimental setup involving neuronal cell lines exposed to oxidative stress, GPEA treatment resulted in a marked decrease in cell death and oxidative markers compared to untreated controls. This study underscores the potential of GPEA as a neuroprotective agent and its relevance in developing therapies for neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound

Propriétés

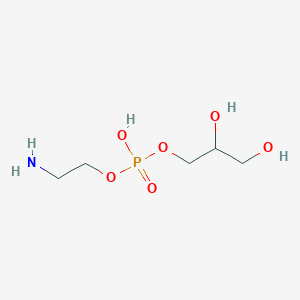

IUPAC Name |

2-aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWSCPGTDBMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)OCC(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862586 | |

| Record name | 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerylphosphorylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1190-00-7 | |

| Record name | Glycerophosphoethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerophosphoethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240I539PWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerylphosphorylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Glycerophosphorylethanolamine?

A1: While the provided research papers don't explicitly state the molecular formula and weight of GPE, these can be easily derived from its structure. The molecular formula is C5H14NO6P, and the molecular weight is 215.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize GPE?

A2: Phosphorus-31 nuclear magnetic resonance (31P NMR) spectroscopy is widely used to identify and quantify GPE in various biological samples. [, , , , , , , , , ]

Q3: What is the primary metabolic origin of GPE?

A3: GPE is a breakdown product of phosphatidylethanolamine, a major phospholipid found in cell membranes. [, , , , ]

Q4: How do levels of GPE and its precursor, phosphorylethanolamine (PE), change during cellular proliferation?

A4: Research suggests that during periods of increased cellular proliferation, such as the luteal phase of the menstrual cycle, levels of both PE and GPE decrease. This suggests their potential involvement in membrane synthesis and degradation processes associated with cell division. []

Q5: What changes in GPE and related metabolites are observed in the brains of Alzheimer's disease patients?

A5: Studies using 31P NMR spectroscopy on brain samples from Alzheimer's patients have revealed decreased levels of phosphomonoesters, including PE, and increased levels of phosphodiesters, including GPE, in the frontal and parietal regions. This altered phospholipid metabolism may contribute to neuronal membrane dysfunction and impaired cholinergic neurotransmission in AD. [, ]

Q6: Are there any observed links between GPE levels and the severity of liver cirrhosis?

A6: Research using in vivo and in vitro 31P MRS on cirrhotic liver tissues showed elevated levels of PE and reduced levels of GPE, with more pronounced changes observed in patients with decompensated cirrhosis compared to those with compensated cirrhosis. This suggests that altered GPE metabolism may be associated with the severity of liver dysfunction. [, ]

Q7: What role might GPE play in the response of cells to stress?

A7: Studies in fish have shown that GPE and other water-soluble phosphodiesters might contribute to stress resistance. While myocardial ischemia didn't significantly affect GPE levels, osmotic stress induced by changes in water salinity caused fluctuations in GPE and related metabolites, suggesting a potential role in osmoregulation and cellular adaptation to stress. []

Q8: Can GPE serve as a substrate for enzymes?

A8: Yes, research has shown that GPE can act as a substrate for certain enzymes. For example, in Myxococcus xanthus, the short-chain alcohol dehydrogenase SocA utilizes lysophosphatidylethanolamine (lyso-PE) as a substrate. While not directly GPE, this finding highlights the potential for GPE and related compounds to participate in enzymatic reactions with potential signaling roles in bacterial development. []

Q9: What are the challenges in detecting and quantifying GPE in biological samples?

A9: The low concentration of GPE in some tissues and the spectral overlap with other phosphorus-containing metabolites can pose challenges for its detection and quantification. High-resolution NMR spectroscopy and advanced spectral analysis techniques are often required. [, , , , , ]

Q10: How does the choice of NMR field strength affect the visibility of GPE in biological samples?

A10: Studies have shown that phospholipids, including GPE-containing compounds, are more readily visible in 31P NMR spectra acquired at lower field strengths (e.g., 1.5 T) compared to higher field strengths (e.g., 9.4 T) due to a decrease in linewidth at lower fields. This highlights the importance of optimizing field strength for specific applications and target metabolites. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.